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Compound of Interest

Compound Name: Iav-IN-2

Cat. No.: B12372236 Get Quote

This technical guide provides a detailed overview of the chemical structure, physicochemical

and biological properties, and mechanism of action of FA-6005, a novel inhibitor of Influenza A

virus (IAV). This document is intended for researchers, scientists, and drug development

professionals working in the field of virology and antiviral therapeutics.

Chemical Structure and Properties
FA-6005 is a small molecule inhibitor that has been identified for its potent activity against

Influenza A virus.

Chemical Structure:

While the exact 2D chemical structure of FA-6005 is not publicly available in the initial search

results, it is described as a novel specific inhibitor targeting the influenza A virus nucleoprotein.

For the purpose of this guide, a placeholder structure is used in the properties table. Further

searches would be needed to obtain the precise chemical structure.

Physicochemical and Biological Properties of FA-6005:
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Property Value Reference

IUPAC Name Not Available

Molecular Formula Not Available

Molecular Weight Not Available

Target
Influenza A Virus

Nucleoprotein (NP)
[1]

EC50
Low micromolar (µM) range

against IAV
[1]

Mechanism of Action

Interferes with viral

transcription and intracellular

trafficking of vRNPs by binding

to NP.

[1]

Mechanism of Action
FA-6005 exerts its antiviral effect by targeting the highly conserved nucleoprotein (NP) of

Influenza A virus. The proposed mechanism of action involves multiple inhibitory effects on the

viral life cycle.[1]

Inhibition of Viral Transcription: By binding to the NP, FA-6005 is believed to interfere with the

transcription of the viral RNA genome into mRNA, a critical step for the synthesis of viral

proteins.[1]

Blocking of Nuclear Trafficking: The compound has been shown to block the nuclear

trafficking of NP, which is essential for the assembly of new viral ribonucleoproteins (vRNPs).

[1]

Interference with vRNP Trafficking: FA-6005 is also postulated to affect the cytoplasmic

trafficking of vRNPs to the apical plasma membrane, which is a hallmark of the late stage of

infection.[1]

The binding site of FA-6005 on NP is thought to be at the I41 pocket, which is distinct from the

binding site of another NP inhibitor, nucleozin, which binds to the Y289 pocket.[1] This
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suggests a different mode of interaction and potentially a lower susceptibility to resistance

mutations that affect the Y289 pocket.[1]
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Caption: Influenza A Virus replication cycle and points of inhibition by FA-6005.
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Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of antiviral compounds. Below are

methodologies for key assays used to characterize inhibitors like FA-6005.

a) Plaque Reduction Assay (for determining EC50):

This assay is used to determine the concentration of an antiviral compound that inhibits the

formation of viral plaques by 50%.

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and grow to

confluence.

Virus Infection: Wash the cells with phosphate-buffered saline (PBS) and infect with a known

titer of Influenza A virus for 1 hour at 37°C.

Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2x

Dulbecco's Modified Eagle Medium (DMEM) containing 2% SeaPlaque agarose and serial

dilutions of FA-6005.

Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.

Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with

crystal violet. Count the number of plaques in each well.

EC50 Calculation: The EC50 value is calculated by plotting the percentage of plaque

reduction against the compound concentration and fitting the data to a dose-response curve.

b) Cytotoxicity Assay (for determining CC50):

This assay measures the concentration of a compound that causes a 50% reduction in cell

viability.

Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight.

Compound Treatment: Treat the cells with serial dilutions of FA-6005 and incubate for the

same duration as the antiviral assay (e.g., 48-72 hours).
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Viability Assessment: Add a viability reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide] or CellTiter-Glo® to each well.

Data Measurement: Measure the absorbance or luminescence according to the

manufacturer's instructions.

CC50 Calculation: Calculate the CC50 value by plotting the percentage of cell viability

against the compound concentration.

c) Time-of-Addition (TOA) Assay:

This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.

Synchronized Infection: Infect confluent MDCK cells with a high multiplicity of infection (MOI)

of Influenza A virus for 1 hour at 4°C to allow attachment but not entry.

Initiation of Infection: Wash the cells and add warm medium to initiate synchronous infection.

Timed Compound Addition: Add a fixed, inhibitory concentration of FA-6005 at different time

points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

Virus Titer Measurement: At a late time point (e.g., 12-24 hours post-infection), collect the

supernatant and determine the virus titer using a plaque assay or TCID50 assay.

Data Analysis: Plot the virus titer against the time of compound addition to identify the

window of antiviral activity.

Experimental Workflow for Time-of-Addition Assay:
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Caption: Workflow for the Time-of-Addition (TOA) assay.

In Vivo Efficacy
FA-6005 has been shown to protect mice from a lethal challenge with Influenza A virus (H1N1),

indicating its potential for in vivo therapeutic use.[1] Further studies are required to determine

the pharmacokinetic and pharmacodynamic properties of FA-6005 in animal models to support

its development as a clinical candidate.

Conclusion
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FA-6005 represents a promising class of Influenza A virus inhibitors that target the viral

nucleoprotein. Its pleiotropic inhibitory effects on multiple stages of the viral life cycle, coupled

with its in vivo efficacy, make it an attractive candidate for further preclinical and clinical

development. The detailed methodologies and mechanistic insights provided in this guide offer

a framework for the continued investigation and development of novel anti-influenza

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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